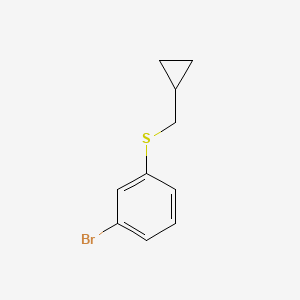

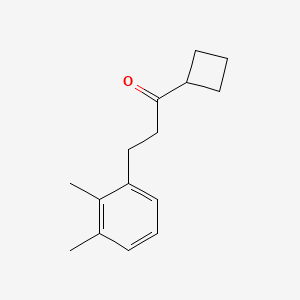

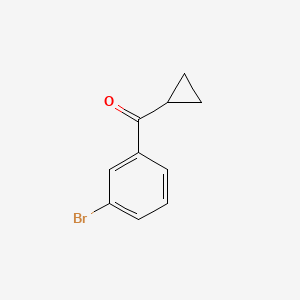

(3-Bromophenyl)(cyclopropyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(3-Bromophenyl)(cyclopropyl)methanone" is a chemical entity that can be associated with various research areas, including the synthesis of pharmaceutical intermediates and the development of new materials with potential biological activities. While the provided data does not directly discuss this specific compound, it does provide insights into related bromophenyl and cyclopropyl methanone derivatives, which can be useful in understanding the broader context of this compound's chemistry.

Synthesis Analysis

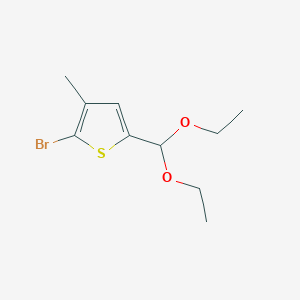

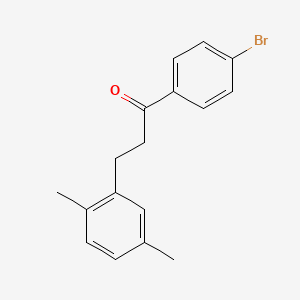

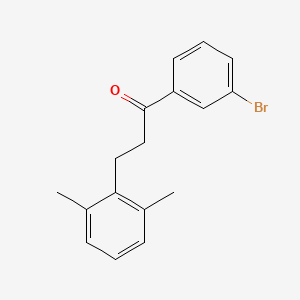

The synthesis of related compounds involves multi-step procedures that can yield products with high enantiomeric excess (ee) and diastereomeric excess (de). For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists, demonstrates the ability to isolate stereoisomers in gram quantities with high purity . Similarly, the synthesis of enantiomerically pure diarylethanes from related methanone precursors showcases the potential for producing optically pure compounds . These methods could potentially be adapted for the synthesis of "(3-Bromophenyl)(cyclopropyl)methanone" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of bromophenyl methanone derivatives. For example, the crystal structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was elucidated, revealing a planar pyrrole ring within the crystal structure . Similarly, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed through X-ray crystallography, providing detailed information about the molecular geometry . These studies indicate that "(3-Bromophenyl)(cyclopropyl)methanone" could also be characterized using similar techniques to gain insights into its molecular conformation.

Chemical Reactions Analysis

The reactivity of bromophenyl methanone derivatives can be explored through various chemical reactions. For instance, the Diels-Alder reaction has been employed to synthesize bicyclic methanones with bromophenyl groups, demonstrating the versatility of these compounds in cycloaddition reactions . Additionally, selective O-demethylation during bromination has been observed in the synthesis of bromophenol derivatives, indicating the potential for selective transformations in the presence of bromine . These reactions could be relevant to the chemical behavior of "(3-Bromophenyl)(cyclopropyl)methanone" under different conditions.

Physical and Chemical Properties Analysis

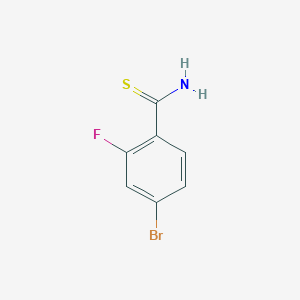

The physical and chemical properties of bromophenyl methanone derivatives are characterized by various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide information on the functional groups, molecular weight, and structural features of the compounds . Additionally, some derivatives have been evaluated for biological activities, such as antimicrobial and antioxidant properties, which are assessed using methods like the disc diffusion-zone of inhibition and DPPH radical scavenging activity . The anti-tubercular activities of phenyl cyclopropyl methanones have also been reported, with some compounds showing activity against multidrug-resistant strains . These properties and activities could be relevant to "(3-Bromophenyl)(cyclopropyl)methanone" and warrant further investigation.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition : Derivatives of (3-Bromophenyl)(cyclopropyl)methanone, specifically bromophenol derivatives incorporating cyclopropane moieties, have been studied for their inhibitory effects on the carbonic anhydrase enzyme, which is significant for developing treatments for conditions like glaucoma, epilepsy, and osteoporosis (Boztaş et al., 2015).

Antioxidant Properties : Certain derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have shown promising antioxidant properties. These compounds have been evaluated for their radical scavenging and metal ion chelating activities, which are important in the context of oxidative stress-related diseases (Çetinkaya et al., 2012).

Antimicrobial Activity : Bromophenol derivatives, synthesized from reactions including bromination, have been tested for their antimicrobial activity against various bacterial and fungal strains. This highlights their potential application in developing new antimicrobial agents (Reddy & Reddy, 2016).

Synthesis and Structural Analysis : Studies have also focused on the synthesis and structural analysis of (3-Bromophenyl)(cyclopropyl)methanone derivatives, offering insights into their chemical properties and potential applications in medicinal chemistry (Xin-mou, 2009).

Photolysis Studies : Research on the photolysis of acetophenone derivatives with α‐cyclopropyl substituents, including cyclopropyl(phenyl)methanone, has provided valuable information on their reactivity and potential applications in photochemistry (Ranaweera et al., 2015).

Safety and Hazards

Zukünftige Richtungen

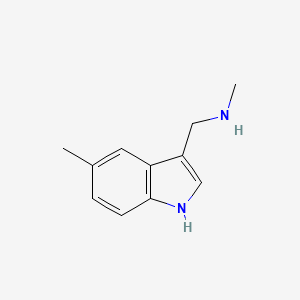

Indole derivatives, which include compounds similar to “(3-Bromophenyl)(cyclopropyl)methanone”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .

Eigenschaften

IUPAC Name |

(3-bromophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBIQMCEDCXCSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642493 |

Source

|

| Record name | (3-Bromophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(cyclopropyl)methanone | |

CAS RN |

693774-26-4 |

Source

|

| Record name | (3-Bromophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.